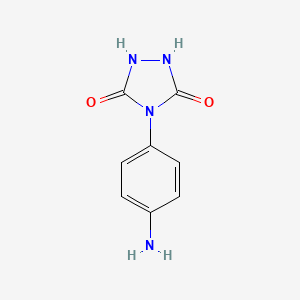

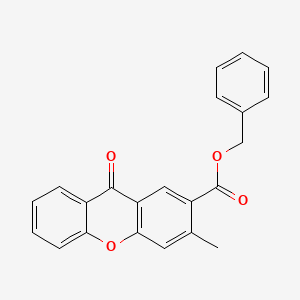

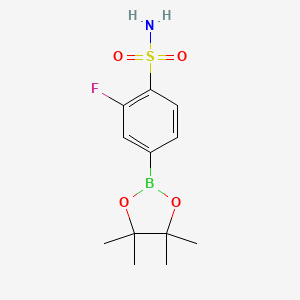

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione

Descripción general

Descripción

4-Aminophenol, a compound structurally similar to “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione”, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film .

Synthesis Analysis

The synthesis of similar compounds often involves nitration followed by reduction with iron . For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involves a series of reactions including condensation with different aldehydes .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis

4-Aminophenol plays a vital role in the development process of black-and-white film. It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .Physical And Chemical Properties Analysis

4-Aminophenol is moderately soluble in alcohols and can be recrystallized from hot water. In the presence of a base, it oxidizes readily . It has a melting point of 187.5 °C and a boiling point of 284 °C .Aplicaciones Científicas De Investigación

Boronic Acid-Based Sensing Systems

Boronic acids are increasingly utilized in diverse research areas. Specifically, the interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them valuable for sensing applications. These applications can be either homogeneous assays or heterogeneous detection. Boronic acids can be employed at the interface of sensing materials or within bulk samples. Additionally, their key interaction with diols allows for utilization in biological labeling, protein manipulation, modification, separation, and even therapeutic development .

Organic Light-Emitting Diodes (OLEDs)

3-(4-Aminophenyl)benzonitrile: , a derivative of 4-APTD, has been studied as a potential emitter material in OLEDs due to its fluorescent properties. Researchers explore its use in enhancing the efficiency and performance of these light-emitting devices.

Investigating Nervous System Impact

In scientific research, 4-(4-Aminophenyl)butyric acid (a related compound) has been employed to investigate the impact of drugs on the nervous system. Researchers delve into cellular signaling pathways and explore enzyme-substrate interactions using this compound .

Functionalization of Graphene Oxide (GO)

Tetra(4-aminophenyl) porphyrin (TAP) interacts with GO (TAP-rGO) to shed light on how TAP affects rGO’s quality and carrier mobilities. This research contributes to our understanding of graphene-based materials and their potential applications .

Mecanismo De Acción

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the molecule .

Mode of Action

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also interact with this enzyme, leading to changes in its structure and function.

Biochemical Pathways

It is plausible that this compound could influence pathways related to xenobiotic metabolism, given the potential interaction with cytochrome p450 1a1 .

Pharmacokinetics

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to be water-soluble and chemically stable prodrugs that rapidly and quantitatively revert to their parent amine in vivo . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may have similar properties, potentially influencing its bioavailability.

Result of Action

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to possess potent antitumor properties . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also have significant biological effects.

Safety and Hazards

Direcciones Futuras

Research on similar compounds like tetra (4-aminophenyl) porphyrin in altering the electronic performances of reduced graphene oxide-based field effect transistor has been conducted . This could provide some constructive recommendations for producing low-cost graphene derivatives and promoting their applications in FET-like electronic components .

Propiedades

IUPAC Name |

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROWTRWEXZXSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471382 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione | |

CAS RN |

140707-19-3 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)